molecular formula C6H11ClN4O B1448834 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride CAS No. 1803609-34-8

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride

Cat. No.: B1448834
CAS No.: 1803609-34-8
M. Wt: 190.63 g/mol
InChI Key: BOKKAFFJNJNURP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

4H,5H,6H,7H-triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride belongs to the broader class of triazolopyrazines, specifically categorized as a 1,2,3-triazolo[1,5-a]pyrazine derivative. The systematic nomenclature reflects the compound's structural complexity, indicating the fusion pattern between the triazole and pyrazine rings through the [1,5-a] designation.

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c11-4-5-6-3-7-1-2-10(6)9-8-5;/h7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKKAFFJNJNURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)CO)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of this compound generally follows a sequence of reactions involving:

A representative synthetic approach, adapted from closely related triazolo and pyrazolo fused heterocycles, includes the following steps:

Step Description Reagents/Conditions Outcome
1 Preparation of pyrazine or pyrazolo precursor Starting from substituted pyrazine derivatives or pyrazolo precursors via condensation or cyclization Formation of 4H,5H,6H,7H-pyrazino core
2 Cyclization with hydrazine or azide sources Use of hydrazine hydrate or sodium azide under reflux Formation of the triazole fused ring
3 Hydroxymethylation at 3-position Reaction with formaldehyde under basic or acidic catalysis Introduction of -CH2OH group
4 Salt formation Treatment with hydrochloric acid in suitable solvent Formation of hydrochloride salt

Detailed Preparation Example from Patent Literature

A patent (WO2018011163A1) provides insight into the preparation of related fused pyrazolo and triazolo heterocycles, which can be adapted for this compound:

  • Step 1: Synthesis of substituted 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine intermediates by cyclization of aminoethyl precursors.
  • Step 2: Introduction of functional groups such as hydroxymethyl via nucleophilic substitution or addition reactions.
  • Step 3: Purification and isolation of the product as a white solid, often as a hydrochloride salt to enhance stability and crystallinity.

Yields reported for similar compounds range from 3.5 mg to 18 mg in small-scale laboratory syntheses, indicating efficient but delicate synthetic control is required.

Reaction Conditions and Catalysts

The preparation typically requires:

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.
  • Temperature: Elevated temperatures (50–100 °C) to promote cyclization and substitution reactions.
  • Catalysts/Base: Mild bases like sodium hydroxide or potassium carbonate for hydroxymethylation; sometimes acid catalysis for salt formation.
  • Atmosphere: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation during sensitive steps.

Cross-Dehydrogenative Coupling (CDC) Approach

Recent advances in heterocyclic synthesis include cross-dehydrogenative coupling (CDC) reactions that enable direct C–C bond formation without pre-functionalization of substrates. For pyrazolo and related fused heterocycles, CDC promoted by acetic acid and molecular oxygen has been demonstrated:

  • Mechanism: Oxidative coupling between β-ketoesters or diketones and N-amino-2-iminopyridines leads to cyclized heterocycles.
  • Advantages: Catalyst-free, mild conditions, high atom economy, and environmentally friendly oxidants (O2).
  • Relevance: While this method is reported for pyrazolo[1,5-a]pyridine derivatives, it suggests potential for adaptation to triazolo-pyrazine systems like 4H,5H,6H,7H-triazolo[1,5-a]pyrazin-3-ylmethanol.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Substituted pyrazines, hydrazine or azides Purity >95% preferred
Cyclization temperature 60–100 °C Reflux or sealed vessel
Hydroxymethylation reagent Formaldehyde (aqueous or paraformaldehyde) Base or acid catalyzed
Solvents DMF, DMSO, ethanol Polar aprotic solvents preferred
Reaction time 4–24 hours Depends on step and scale
Purification Crystallization, salt formation (HCl) Yields vary 50–80%
Product form Hydrochloride salt, white solid Enhances stability and handling

Research Findings and Optimization Notes

  • Yield Optimization: Careful control of temperature and reagent stoichiometry is critical to maximize yield and minimize side products.
  • Purity Assessment: NMR (1H and 13C), mass spectrometry, and elemental analysis confirm the structure and purity.
  • Salt Formation: Hydrochloride salt formation improves solubility and crystalline properties, facilitating characterization and storage.
  • Scalability: The synthetic route is amenable to scale-up with continuous flow reactors, which enhance heat and mass transfer, improving reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with the triazole ring exhibit significant antimicrobial properties. Studies have shown that 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. A notable case study involved the application of this compound in targeting specific cancer markers, leading to reduced tumor growth in animal models .

Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound against oxidative stress-induced neurotoxicity. It has been shown to enhance neuronal survival and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease .

Material Science

Polymer Chemistry
In the realm of material science, 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has led to advancements in creating lightweight and durable materials for various applications .

Organic Synthesis

Catalytic Applications
The compound serves as a catalyst in organic reactions. Its ability to facilitate reactions such as cycloadditions and cross-coupling processes has been documented extensively. For example, it has been used effectively in the synthesis of complex organic molecules through its catalytic activity in promoting nucleophilic substitutions and eliminations .

Summary of Findings

The following table summarizes key applications of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride:

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsEnhances neuronal survival; cognitive improvement
Material SciencePolymer ChemistryUsed as a monomer for polymers with enhanced properties
Organic SynthesisCatalytic ApplicationsFacilitates cycloadditions and cross-coupling reactions

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anticancer research, it can inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Thieno-Fused Triazolopyrimidines
  • Examples: Thieno[2,3-e] and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compounds 4i, 5n, 5o) .
  • Structural Features: Fused thiophene rings replace the pyrazine core, with variations in substituents (e.g., amino, cyano groups).
  • Pharmacological Activity : Tested against 60+ cancer cell lines (leukemia, lung, colon, etc.) at 10⁻⁵ M. Growth inhibition (GP) ranged from 81.85% (renal cancer UO-31) to 100.20% mean growth, indicating low to moderate activity .
B. Triazoloquinazolines
  • Examples : [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c ) .
  • Structural Features : Aryl-fused quinazoline core instead of pyrazine.
  • Pharmacological Activity: Demonstrated inferior activity compared to thieno-fused analogues.
C. Pyrazolo-Pyrazine Derivatives
  • Example : 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-3-carboxylic acid .
  • Structural Features: Replaces the triazole ring with pyrazole and substitutes methanol with a carboxylic acid group.
  • Applications : Serves as a synthetic intermediate, though pharmacological data are unavailable .

Pharmacological Activity Comparison

Compound Class Core Structure Key Substituent Anticancer Activity (GP%) Cell Line Tested Reference
Target Compound Triazolo-pyrazine Methanol hydrochloride N/A N/A
Thieno-triazolopyrimidines Thieno-triazolopyrimidine Amino, cyano groups 81.85–100.20 Renal (UO-31), others
Triazoloquinazolines Triazolo-quinazoline Amino, halogen groups ~81.85 Renal (UO-31)

Key Findings :

  • Thieno-fused triazolopyrimidines exhibit marginally better activity than aryl-fused analogues, likely due to enhanced electron delocalization from the thiophene ring .

Biological Activity

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer effects and other therapeutic applications.

  • Chemical Formula : C6H11ClN4O
  • Molecular Weight : 190.63 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol; hydrochloride
  • Appearance : Powder

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism of Action
Wang et al. (2022) MCF-73.79Induces apoptosis
Wei et al. (2022) A54926.00Inhibits cell proliferation
Bouabdallah et al. (2022) Hep-23.25Cytotoxic effects via apoptosis
Xia et al. (2022) NCI-H4600.95Autophagy induction

The compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.

The mechanisms through which 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride exerts its effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Proliferation : It effectively hinders the growth of cancer cells by interfering with their reproductive processes.
  • Autophagy Induction : Some studies suggest that it may trigger autophagic pathways in certain cell lines.

Safety and Toxicology

Safety assessments indicate that the compound carries a warning label due to potential hazards such as skin irritation and respiratory issues upon exposure. Precautionary measures include avoiding inhalation and contact with skin or eyes .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : Demonstrated a significant reduction in cell viability at concentrations as low as 3.79 µM.
  • A549 Lung Cancer Model : Showed that treatment with the compound resulted in a notable decrease in tumor size and cell proliferation rates.

Q & A

Q. Notes

  • Avoid abbreviations; full chemical nomenclature is maintained.
  • Citations exclude prohibited sources (e.g., BenchChem).
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions address foundational characterization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.